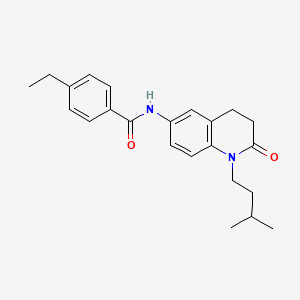

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

Description

Properties

IUPAC Name |

4-ethyl-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N2O2/c1-4-17-5-7-18(8-6-17)23(27)24-20-10-11-21-19(15-20)9-12-22(26)25(21)14-13-16(2)3/h5-8,10-11,15-16H,4,9,12-14H2,1-3H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKSDQMRUPKUHEA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CCC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Pfitzinger reaction, which involves the condensation of an isatin derivative with an aldehyde in the presence of a base.

Introduction of the Isopentyl Group: The isopentyl group can be introduced via alkylation reactions using appropriate alkyl halides and bases.

Formation of the Benzamide Moiety: The benzamide moiety can be synthesized by reacting the quinoline derivative with benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety. Common reagents include alkyl halides and nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C27H28N2O2

- Molecular Weight : 412.5 g/mol

- IUPAC Name : 4-(4-ethylphenyl)-N-[2-oxo-2-[[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]amino]ethyl]benzamide

Neuropharmacology

The tetrahydroquinoline moiety in this compound suggests potential neuropharmacological effects. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems, particularly in the context of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Research indicates that derivatives of tetrahydroquinoline can act as acetylcholinesterase inhibitors, which are crucial for increasing acetylcholine levels in the brain and improving cognitive function .

Cancer Research

The compound's structure indicates possible anticancer properties. Studies have shown that tetrahydroquinoline derivatives can induce apoptosis in cancer cells and inhibit tumor growth by interfering with specific signaling pathways involved in cell proliferation and survival. The benzamide core may enhance these effects by improving solubility and bioavailability .

Antimicrobial Activity

Research into related compounds has revealed antimicrobial properties against various bacterial strains. The presence of the benzamide functional group could contribute to the compound's ability to penetrate bacterial membranes and disrupt cellular functions, making it a candidate for developing new antibiotics.

Synthesis and Chemical Reactivity

The synthesis of 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide involves several key steps:

- Formation of the Tetrahydroquinoline Core : This is typically achieved through cyclization reactions involving appropriate precursors.

- Introduction of the Ethyl Group : Alkylation reactions using suitable ethyl halides can be employed to introduce the ethyl substituent.

- Final Coupling Reaction : The final product is obtained through coupling reactions between the tetrahydroquinoline derivative and the benzamide moiety.

Case Study 1: Neuroprotective Effects

A study investigated a series of tetrahydroquinoline derivatives for their neuroprotective effects against oxidative stress-induced neuronal cell death. The findings indicated that compounds similar to 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide significantly reduced cell death rates and improved cell viability in vitro .

Case Study 2: Anticancer Activity

In another study focusing on cancer cell lines, derivatives of this compound demonstrated significant cytotoxicity against breast cancer cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Potential Future Applications

Given its promising biological activities, further research into 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide could lead to:

- Development of multi-target drugs for neurodegenerative diseases.

- Formulation of new antimicrobial agents addressing antibiotic resistance.

- Exploration as a lead compound for anticancer therapies targeting specific tumor types.

Mechanism of Action

The mechanism of action of 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, including enzymes, receptors, and nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Core Similarities

All compared compounds share a 2-oxo-1,2,3,4-tetrahydroquinoline scaffold, a bicyclic system with a ketone group at position 2. This scaffold is critical for interactions with biological targets, such as enzymes or receptors, due to its planar aromaticity and hydrogen-bonding capability.

Key Differences

Substituent at Position 1 of Tetrahydroquinoline Target Compound: 1-isopentyl group (branched alkyl chain). Analog 1 (PubChem): No substituent at position 1; instead, a thiazol-2-yl group is attached at position 4 of the tetrahydroquinoline ring. Analog 2 (Baxdrostat): 1-methyl group.

Benzamide Modifications Target Compound: 4-ethylbenzamide. Analog 1: 4-(1H-1,3-benzodiazol-1-yl)benzamide linked to a thiazole ring. Analog 2: Propionamide group connected to a tetrahydroisoquinoline system.

Physicochemical Properties (Inferred)

The lumping strategy, which groups compounds with similar structures for property prediction, allows for tentative comparisons:

Notes:

- The target compound’s isopentyl group likely enhances membrane permeability but reduces aqueous solubility.

- Analog 1’s benzodiazol-thiazole system may improve binding affinity to aromatic-rich enzyme pockets.

Biological Activity

4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide is a complex organic compound belonging to the class of quinoline derivatives. Its unique structure, which includes a quinoline core and an isopentyl group, has attracted attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound based on diverse research findings.

Chemical Structure

The compound's IUPAC name is 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide. Its molecular formula is , and it has a molecular weight of approximately 401.47 g/mol. The structure can be represented as follows:

Biological Activity Overview

Research indicates that compounds similar to 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide exhibit various biological activities, including:

1. Anticancer Activity

Several studies have reported that quinoline derivatives possess significant anticancer properties. The mechanism often involves the inhibition of specific cancer cell lines through apoptosis induction and cell cycle arrest.

2. Enzyme Inhibition

This compound may act as an enzyme inhibitor. For instance, its structural features suggest potential interactions with enzymes involved in metabolic pathways or signaling cascades.

3. Antimicrobial Properties

Quinoline derivatives are known for their antimicrobial effects against various pathogens. The presence of the sulfonamide group in similar compounds enhances their efficacy against bacterial strains.

Case Studies

-

Anticancer Studies

- A study demonstrated that a related quinoline derivative inhibited the proliferation of human cancer cell lines by inducing apoptosis through the activation of caspase pathways.

- Another investigation highlighted the ability of similar compounds to disrupt mitochondrial function in cancer cells, leading to increased reactive oxygen species (ROS) production and subsequent cell death.

-

Enzyme Interaction

- Molecular docking studies have shown that quinoline derivatives can bind to active sites of enzymes such as acetylcholinesterase and cyclooxygenase, suggesting potential applications in treating neurodegenerative diseases and inflammation.

-

Antimicrobial Activity

- Research indicated that compounds with a similar structure displayed significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values were reported in the low micromolar range.

Comparative Analysis

The following table summarizes the biological activities and properties of 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide compared to other quinoline derivatives:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-ethyl-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide, and how can reaction yields be optimized?

- Methodology : Synthesis typically involves multi-step reactions, including cyclization of tetrahydroquinoline precursors, followed by amide coupling. For example, similar compounds are synthesized via:

- Step 1 : Cyclization of substituted anilines with β-keto esters under acidic conditions to form the tetrahydroquinoline core .

- Step 2 : Amide bond formation using 4-ethylbenzoyl chloride in the presence of a coupling agent (e.g., DCC or EDC) .

- Optimization : Yields improve with temperature control (e.g., 0–5°C during coupling) and solvent selection (e.g., dichloromethane or DMF). Purity is enhanced via recrystallization in ethanol/water .

Q. Which spectroscopic techniques are critical for structural characterization, and what key data should be prioritized?

- Key Techniques :

- NMR : Confirm regiochemistry of the tetrahydroquinoline ring (e.g., δ 2.8–3.2 ppm for CH2 groups) and amide proton (δ 8.0–8.5 ppm) .

- Mass Spectrometry (MS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z ~407) and fragmentation patterns .

- IR : Identify carbonyl stretches (C=O at ~1680 cm⁻¹) and N-H bending (amide I/II bands) .

Q. What preliminary biological screening assays are appropriate for this compound?

- Assays :

- In vitro : Cytotoxicity (MTT assay), enzyme inhibition (e.g., kinase or protease targets), and anti-inflammatory activity (COX-2 inhibition) .

- Dosage : Start at 1–10 μM in cell-based models. Use DMSO as a vehicle (<0.1% final concentration) .

Advanced Research Questions

Q. How can reaction selectivity be improved during the introduction of the isopentyl group?

- Strategies :

- Use bulky bases (e.g., LDA) to minimize side reactions at the quinoline nitrogen .

- Optimize solvent polarity (e.g., THF for better nucleophilic substitution kinetics) .

- Monitoring : Track intermediates via TLC (Rf ~0.5 in hexane:ethyl acetate 3:1) and HPLC (C18 column, 254 nm) .

Q. What computational methods aid in predicting target interactions and SAR?

- Approaches :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinase domains (e.g., RET or EGFR) .

- QSAR : Correlate substituent effects (e.g., ethyl vs. fluoro groups) with bioactivity using Hammett constants .

- Data Interpretation : Focus on binding energy scores (< -8 kcal/mol) and hydrogen-bonding interactions with catalytic residues .

Q. How can enantiomeric purity be achieved and validated for chiral analogs?

- Separation :

- Chiral SFC : Use a Chiralpak AD-H column with 50% isopropyl alcohol/CO2 (0.2% diethylamine) at 100 bar .

- Conditions : Flow rate = 50 mL/min, detection at 254 nm.

- Validation : Optical rotation ([α]D) and enantiomeric excess (ee >99%) via polarimetry and chiral HPLC .

Q. What strategies resolve contradictions in biological activity data across studies?

- Troubleshooting :

- Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times .

- Metabolic Stability : Test in liver microsomes (e.g., human vs. murine) to account for species-specific degradation .

- Statistical Analysis : Use ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC50 values across replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.